

# Challenges in discriminating malignant vs. nonmalignant FAPi uptake

Author: BenchChem Technical Support Team. Date: December 2025



## **Technical Support Center: FAPi PET Imaging**

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges of discriminating malignant from non-malignant Fibroblast Activation Protein inhibitor (FAPi) uptake in PET imaging.

### Frequently Asked Questions (FAQs)

Q1: Why is there FAPi uptake in non-malignant tissues?

A1: Fibroblast Activation Protein (FAP) is a serine protease expressed by activated fibroblasts. While highly expressed in the stroma of many cancers (cancer-associated fibroblasts or CAFs), FAP is also present in non-malignant conditions involving tissue remodeling, inflammation, and fibrosis.[1][2][3] This includes processes like wound healing, scar formation, arthritis, and various inflammatory diseases.[1][4] Therefore, FAPi-PET imaging is not entirely specific to cancer.

Q2: Which non-malignant conditions are known to show FAPi uptake?

A2: A wide range of benign conditions can exhibit FAPi uptake, potentially leading to false-positive results in oncological imaging. These include:



- Inflammatory and Infectious Diseases: Arthritis, pancreatitis, tuberculosis, and IgG4-related disease.
- Fibrotic Conditions: Liver cirrhosis and pulmonary fibrosis.
- Degenerative Diseases: Osteoarthritis and degenerative bone and joint lesions.
- Tissue Repair and Remodeling: Scarring, wound healing, and fractures.
- Benign Tumors: Follicular adenomas of the thyroid and angiomyolipomas.
- Physiological Uptake: Uterus (especially in premenopausal women), salivary glands, pancreas, and areas of active tissue remodeling.

Q3: Is there a standardized uptake value (SUV) cutoff that can reliably differentiate between malignant and benign FAPi uptake?

A3: Currently, there is no universally accepted SUV cutoff that can definitively distinguish malignant from non-malignant FAPi uptake. While malignant lesions often show higher SUVmax values than benign ones, there is a significant overlap in their ranges. For instance, one study reported a mean SUVmax of 10.6 for malignant lesions versus 4.2 for benign lesions, but the ranges overlapped. Therefore, SUVmax alone is not a reliable differentiator.

Q4: What is dual-time-point FAPi PET/CT imaging, and can it help in differentiation?

A4: Dual-time-point imaging involves acquiring PET scans at two different time points after tracer injection (e.g., an early scan at 30-60 minutes and a delayed scan at 2-3 hours). This technique can help differentiate malignant from inflammatory lesions. Typically, FAPi uptake in malignant tumors tends to be retained or increase over time, while uptake in inflammatory and other benign lesions often shows a washout or decrease in the delayed scan. For example, in pancreatic cancer, tumor uptake tends to remain stable or increase, whereas uptake in pancreatitis decreases over time.

## **Troubleshooting Guides**

Issue 1: High background signal or non-specific uptake.

Possible Cause: Suboptimal radiolabeling or quality control of the FAPi tracer.



#### Troubleshooting Steps:

- Verify Radiochemical Purity: Ensure the radiochemical purity of the tracer is high (typically >95%) using methods like radio-HPLC. Impurities can lead to altered biodistribution and increased background.
- Standardize Synthesis: Utilize a validated and automated synthesis method to ensure batch-to-batch consistency.
- Check for Colloids: In the case of 68Ga-labeled tracers, ensure proper purification to remove colloidal 68Ga, which can be taken up by the liver and spleen.
- Patient Preparation: While no specific patient preparation like fasting is generally required for FAPi PET, ensure adequate hydration to promote clearance of unbound tracer through the urinary tract.

Issue 2: Difficulty in distinguishing a lesion from physiological uptake (e.g., in the uterus or pancreas).

- Possible Cause: Overlapping anatomical location and uptake intensity.
- Troubleshooting Steps:
  - Correlate with Clinical History: Consider the patient's age, sex, and clinical history. For example, uterine uptake is common in premenopausal women and varies with the menstrual cycle.
  - Anatomical Correlation: Carefully correlate the PET findings with the corresponding CT or MRI images to assess for any underlying anatomical abnormality.
  - Consider Dual-Time-Point Imaging: As mentioned in the FAQs, this can help differentiate physiological or inflammatory uptake from malignant lesions based on their kinetic behavior.
  - Dual-Tracer Imaging: In complex cases, a dual-tracer approach using both FAPi and 18F-FDG PET/CT might provide complementary information, as the uptake mechanisms are different.



Issue 3: Unexpected FAPi uptake in a location not suspected for malignancy.

- Possible Cause: Presence of an underlying inflammatory, fibrotic, or degenerative condition.
- Troubleshooting Steps:
  - Review Patient History: Inquire about any recent surgeries, injuries, or known inflammatory conditions (e.g., arthritis, pancreatitis).
  - Correlate with Other Imaging: Review any available conventional imaging (CT, MRI, ultrasound) for corresponding findings that might explain the uptake (e.g., degenerative changes in joints, signs of inflammation).
  - Biopsy if Clinically Indicated: If the finding is suspicious and cannot be explained by other means, a biopsy with histopathological correlation, including immunohistochemistry for FAP expression, may be necessary for a definitive diagnosis.

#### **Data Presentation**

Table 1: Representative SUVmax Values in Malignant and Non-Malignant Conditions



| Condition Category                | Specific Condition  | Mean SUVmax<br>(Range) | Reference |
|-----------------------------------|---------------------|------------------------|-----------|
| Malignant                         | Gastric Cancer      | 12.7 (Median)          | _         |
| Pancreatic Cancer                 | 15.8 (Example)      | _                      | _         |
| Lymph Node<br>Metastasis          | 6.3 ± 3.4           | _                      |           |
| Primary Tumors<br>(Various)       | 12.1 (Median: 11.5) |                        |           |
| Non-Malignant                     | Acute Pancreatitis  | 7.5 ± 3.5              | _         |
| IgG4-Related Pancreatitis         | 15.2 ± 9.0          |                        |           |
| Follicular Adenoma<br>(Thyroid)   | 7.7 (Example)       |                        |           |
| Interstitial Lung<br>Disease      | 4.3 ± 1.6           |                        |           |
| Reactive Lymph                    | 3.1 (Median, Range: | _                      |           |
| Nodes                             | 1.4–11.7)           | _                      |           |
| Degenerative Lesions              | 7.7 ± 2.9           | _                      |           |
| Uterine Uptake<br>(Physiological) | 12.2 ± 7.3          |                        |           |

Note: SUVmax values can vary significantly depending on the specific tracer, imaging protocol, and patient population.

## **Experimental Protocols**

- 1. Protocol for Dual-Time-Point 68Ga-FAPI-04 PET/CT
- Patient Preparation: No specific preparation such as fasting is required. Patients should be well-hydrated.



- Tracer Injection: Administer approximately 150-250 MBq of 68Ga-FAPI-04 intravenously.
- Early Imaging: Perform a whole-body PET/CT scan at approximately 30-60 minutes postinjection.
- Delayed Imaging: Acquire a second PET scan of the region of interest (e.g., head and neck, abdomen) at approximately 2-3 hours post-injection.
- Image Analysis:
  - Measure the SUVmax of lesions on both early and delayed images.
  - Calculate the change in SUVmax (ΔSUVmax) and the retention index.
  - A significant decrease in SUVmax on the delayed scan is more indicative of a benign/inflammatory process, while stable or increased uptake suggests malignancy.
- 2. General Protocol for 68Ga-FAPI Radiolabeling and Quality Control
- Radiolabeling:
  - Elute 68Ga from a 68Ge/68Ga generator using 0.1 N HCl.
  - React the 68Ga eluate with the FAPI precursor (e.g., FAPI-46) in a buffered solution (e.g., sodium acetate) at an elevated temperature (e.g., 98°C) for a specified time (e.g., 8 minutes).
  - The use of an automated synthesis module is highly recommended for consistency and GMP compliance.
- Purification:
  - Purify the reaction mixture using a solid-phase extraction cartridge (e.g., C18).
  - Elute the purified 68Ga-FAPI tracer with an appropriate solvent (e.g., ethanol).
- Quality Control:



- Appearance: The final product should be a clear, colorless solution.
- o pH: The pH should be within a physiologically acceptable range (e.g., 7.0-7.5).
- Radiochemical Purity (RCP): Determine the RCP using radio-HPLC. The RCP should typically be ≥95%.
- Sterility and Endotoxins: Perform tests to ensure the final product is sterile and has low endotoxin levels, as per pharmacopeial standards.

### **Visualizations**



Click to download full resolution via product page

Caption: FAP signaling pathway in the tumor microenvironment.





Click to download full resolution via product page

Caption: Workflow for FAPi PET/CT imaging experiments.





Click to download full resolution via product page

Caption: Decision-making framework for FAPi-avid lesions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. FAPI-04 PET/CT Using [18F]AlF Labeling Strategy: Automatic Synthesis, Quality Control, and In Vivo Assessment in Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- To cite this document: BenchChem. [Challenges in discriminating malignant vs. non-malignant FAPi uptake]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8146395#challenges-in-discriminating-malignant-vs-non-malignant-fapi-uptake]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com